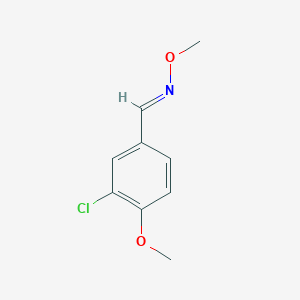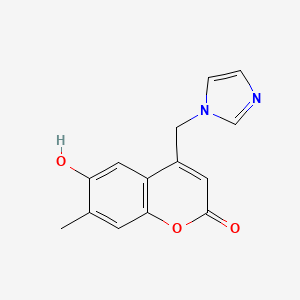
ethyl 1-(3-chlorophenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-氯苯基)-5-苯基-1H-1,2,3-三唑-4-羧酸乙酯是一种合成有机化合物,属于 1,2,3-三唑类。这些化合物以其多样的生物活性而闻名,广泛应用于药物化学领域。
准备方法
合成路线和反应条件
1-(3-氯苯基)-5-苯基-1H-1,2,3-三唑-4-羧酸乙酯的合成通常涉及多步过程:
三唑环的形成: Huisgen 1,3-偶极环加成反应常用于形成 1,2,3-三唑环。该反应涉及在铜(I)催化下,叠氮化物和炔烃的环加成反应。
氯苯基的引入: 氯苯基可以通过使用合适的氯苯基卤代烃的亲核取代反应引入。
酯化: 最后一步是在酸催化剂存在下,用乙醇酯化羧酸基团,形成乙酯。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但针对大规模生产进行了优化。这包括使用连续流动反应器进行环加成反应,以及使用自动化系统对最终产物进行纯化和分离。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,特别是在苯基和氯苯基基团上,导致形成醌和其他氧化衍生物。
还原: 还原反应可以针对三唑环或苯基基团,可能导致形成二氢衍生物。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。
还原: 使用还原剂如氢化铝锂 (LiAlH₄) 或在钯催化剂存在下的氢气 (H₂) 。
取代: 在碱性条件下,可以使用胺或硫醇等亲核试剂取代氯苯基基团中的氯原子。
主要产物
氧化: 醌和其他氧化的芳香化合物。
还原: 三唑环的二氢衍生物。
取代: 根据所用亲核试剂的不同,会形成各种取代的苯基衍生物。
科学研究应用
1-(3-氯苯基)-5-苯基-1H-1,2,3-三唑-4-羧酸乙酯在科学研究中有多种应用:
药物化学: 由于三唑环的生物活性,它被研究作为潜在的抗炎、抗菌和抗癌药物。
生物学研究: 该化合物由于其与生物活性分子的结构相似性,被用于涉及酶抑制和受体结合的研究。
工业应用: 它被探索用于合成高级材料,以及作为更复杂化学实体的构建单元。
作用机理
1-(3-氯苯基)-5-苯基-1H-1,2,3-三唑-4-羧酸乙酯的作用机制涉及它与特定分子靶标的相互作用:
酶抑制: 三唑环可以与酶的活性位点相互作用,抑制其活性。
受体结合: 该化合物可以与各种受体结合,调节其活性,并导致生物学效应,例如抗炎或抗癌活性。
作用机制
The mechanism of action of ethyl 1-(3-chlorophenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets:
Enzyme Inhibition: The triazole ring can interact with the active sites of enzymes, inhibiting their activity.
Receptor Binding: The compound can bind to various receptors, modulating their activity and leading to biological effects such as anti-inflammatory or anticancer activity.
相似化合物的比较
1-(3-氯苯基)-5-苯基-1H-1,2,3-三唑-4-羧酸乙酯可以与其他三唑衍生物进行比较:
1-(4-氯苯基)-5-苯基-1H-1,2,3-三唑-4-羧酸乙酯: 类似的结构,但氯原子位于对位,这可能会影响其生物活性。
1-(3-氯苯基)-5-苯基-1H-1,2,3-三唑-4-羧酸甲酯: 甲酯变体,可能具有不同的药代动力学性质。
1-(3-氯苯基)-5-苯基-1H-1,2,3-三唑-4-羧酸: 羧酸形式,可能具有不同的溶解度和反应性。
1-(3-氯苯基)-5-苯基-1H-1,2,3-三唑-4-羧酸乙酯的独特性在于其特殊的取代模式和酯官能团,这会影响其化学反应性和生物活性。
属性
分子式 |
C17H14ClN3O2 |
|---|---|
分子量 |
327.8 g/mol |
IUPAC 名称 |
ethyl 1-(3-chlorophenyl)-5-phenyltriazole-4-carboxylate |
InChI |
InChI=1S/C17H14ClN3O2/c1-2-23-17(22)15-16(12-7-4-3-5-8-12)21(20-19-15)14-10-6-9-13(18)11-14/h3-11H,2H2,1H3 |
InChI 键 |
IMOWNIZUMDTJSQ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(N(N=N1)C2=CC(=CC=C2)Cl)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]propan-1-ol](/img/structure/B11049455.png)
![3-(4-methoxybenzyl)-6-[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11049461.png)

![3-(2-Chlorophenyl)-6-(2,4-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11049471.png)
![1-(4-methoxyphenyl)-4-{1-[4-(4-methylphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11049474.png)
![3-(1,3-Benzodioxol-5-yl)-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11049483.png)
![6-(3-Chlorophenyl)-3-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11049501.png)
![3-(furan-2-yl)-6-(3-methyl-1-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11049515.png)
![3-(4-{6-Hydroxy-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1{3,7}]decan-2-yl}-2,2-dimethyloxan-4-yl)propanenitrile](/img/structure/B11049523.png)



![2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-cyclohexyl-2-phenylacetamide](/img/structure/B11049544.png)
![4-[3-(2,4-Dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-(4-methoxyphenyl)quinoline](/img/structure/B11049552.png)
